Product packaging for 1-(2-Aminoethyl)cyclohexanol(Cat. No.:CAS No. 39884-50-9)

1-(2-Aminoethyl)cyclohexanol

Cat. No.: B1317316
CAS No.: 39884-50-9
M. Wt: 143.23 g/mol
InChI Key: HNRPKAVJEIUVQK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclohexanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1317316 1-(2-Aminoethyl)cyclohexanol CAS No. 39884-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRPKAVJEIUVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308996
Record name 1-(2-Aminoethyl)cyclohexanol
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39884-50-9
Record name 1-(2-Aminoethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39884-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations in 1 2 Aminoethyl Cyclohexanol Research

Enantiomeric and Diastereomeric Forms

1-(2-Aminoethyl)cyclohexanol can exist as multiple stereoisomers due to the presence of chiral centers and the geometry of the cyclohexane (B81311) ring. The carbon atom to which the hydroxyl group is attached (C-1) and the carbon atom bearing the aminoethyl group (C-2) are potential stereocenters. This gives rise to the possibility of both enantiomers and diastereomers.

The relationship between the hydroxyl and aminoethyl groups on the cyclohexane ring determines the diastereomeric forms: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can, in turn, exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The specific stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to (R) and (S) configurations at each chiral center. For instance, the trans isomer can exist as (1R,2R) and (1S,2S) enantiomers, while the cis isomer can exist as (1R,2S) and (1S,2R) enantiomers. The conformational flexibility of the cyclohexane ring, which typically adopts a chair conformation, further adds to the complexity. The substituents can occupy either axial or equatorial positions, with the diequatorial conformation generally being more stable for trans isomers to minimize steric hindrance. For cis isomers, one substituent will be axial and the other equatorial.

Stereoisomer Type Specific Isomers Relationship
Diastereomerscis-1-(2-Aminoethyl)cyclohexanolSubstituents on the same side of the ring.
trans-1-(2-Aminoethyl)cyclohexanolSubstituents on the opposite side of the ring.
Enantiomers(1R,2R)-1-(2-Aminoethyl)cyclohexanolMirror image of (1S,2S) isomer.
(1S,2S)-1-(2-Aminoethyl)cyclohexanolMirror image of (1R,2R) isomer.
(1R,2S)-1-(2-Aminoethyl)cyclohexanolMirror image of (1S,2R) isomer.
(1S,2R)-1-(2-Aminoethyl)cyclohexanolMirror image of (1R,2S) isomer.

Influence of Stereochemistry on Reactivity Profiles

The stereochemical configuration of this compound significantly dictates its reactivity. The spatial orientation of the amino and hydroxyl groups influences their ability to participate in intramolecular interactions and to approach reacting species.

For instance, in deamination reactions using nitrous acid, the stereochemistry of related 2-aminocyclohexanols has been shown to control the reaction pathway. The trans-isomer of 2-aminocyclohexanol (B3021766), which exists predominantly in a diequatorial conformation, undergoes ring contraction to form a cyclopentanecarbaldehyde. spcmc.ac.in In contrast, the cis-isomer can yield a mixture of products, including the corresponding cyclohexanone (B45756) and the ring-contracted aldehyde, because the axial amino group is in a favorable position for rearrangement. spcmc.ac.in By analogy, the stereoisomers of this compound are expected to exhibit similar stereochemically controlled reactivity.

The stereochemistry also plays a crucial role when these molecules are used as chiral ligands in metal-catalyzed asymmetric synthesis. The specific arrangement of the coordinating amino and hydroxyl groups around a metal center creates a chiral environment that can induce stereoselectivity in a wide range of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. thieme-connect.com The diastereomeric and enantiomeric purity of the aminocyclohexanol ligand is therefore paramount for achieving high enantiomeric excess in the final product.

Chiral Resolution and Asymmetric Synthesis Methodologies

Given the importance of stereochemically pure isomers, significant research has been devoted to methods for their separation and synthesis.

Chiral Resolution:

A common and effective method for separating enantiomers of racemic aminocyclohexanol derivatives is through the formation of diastereomeric salts with a chiral resolving agent. thieme-connect.com Optically pure acids, such as (R)- or (S)-mandelic acid, are often employed for this purpose. thieme-connect.comacs.org The procedure typically involves the following steps:

Reaction of the racemic aminocyclohexanol with one enantiomer of the chiral acid to form a mixture of diastereomeric salts.

Fractional crystallization to separate the less soluble diastereomeric salt.

Liberation of the enantiomerically enriched amino alcohol from the salt by treatment with a base.

Recovery of the chiral resolving agent.

By sequentially using both enantiomers of the resolving agent, both enantiomers of the aminocyclohexanol can be obtained in high purity. acs.org

Resolution Step Description Key Reagents/Techniques
Salt FormationThe racemic amine reacts with a single enantiomer of a chiral acid.Racemic this compound, (R)- or (S)-Mandelic Acid
SeparationThe resulting diastereomeric salts are separated based on differences in solubility.Fractional Crystallization
LiberationThe resolved amine is freed from the chiral acid.Aqueous base (e.g., NaOH)
RecoveryThe chiral resolving agent is recovered for reuse.Acidification of the aqueous layer

Asymmetric Synthesis:

To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis methodologies are employed to directly produce a single desired stereoisomer. For aminocyclohexanol derivatives, these strategies often involve:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, a chiral auxiliary could be used to control the stereoselective reduction of a ketone precursor to the desired alcohol stereoisomer. After the desired stereochemistry is set, the auxiliary is removed.

Chemoenzymatic Methods: Enzymes are highly stereoselective catalysts. Keto reductases (KREDs) and amine transaminases (ATAs) can be used in one-pot cascade reactions to convert a prochiral diketone into a specific stereoisomer of an aminocyclohexanol. d-nb.info By selecting the appropriate enzymes, it is possible to synthesize either the cis or trans isomers with high diastereomeric and enantiomeric purity. d-nb.info

Stereoselective Reductions: The reduction of a β-enaminoketone precursor can lead to the synthesis of both cis- and trans-3-aminocyclohexanols, with the stereochemical outcome influenced by the reducing agent and reaction conditions. mdpi.com

The development of these stereoselective methods is crucial for accessing the individual stereoisomers of this compound for their evaluation in various applications.

Reaction Mechanisms and Fundamental Chemical Transformations of 1 2 Aminoethyl Cyclohexanol

Mechanistic Investigations of Amino Alcohol Reactivity

The reactivity of amino alcohols is a subject of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. acs.orgresearchgate.net The proximity of the hydroxyl and amino groups in 1-(2-Aminoethyl)cyclohexanol allows for intramolecular interactions that can influence reaction pathways. Mechanistic studies on analogous 1,2-amino alcohols often highlight the potential for hydrogen bonding between the two groups, which can affect the acidity of the proton on the nitrogen and the nucleophilicity of both the nitrogen and oxygen atoms.

In the presence of metal catalysts, amino alcohols can act as bidentate ligands, coordinating through both the nitrogen and oxygen atoms. This chelation can be a key step in various catalytic cycles, facilitating reactions such as asymmetric transfer hydrogenation or C-H activation. nih.gov While specific mechanistic studies on this compound are not extensively documented, the general principles of amino alcohol reactivity suggest that it can participate in reactions where the cooperative effect of the two functional groups is crucial for the transformation.

Cyclohexanol (B46403) Ring-Based Reaction Pathways

The cyclohexanol portion of the molecule is prone to reactions typical of secondary alcohols, most notably elimination reactions to form alkenes. The stereochemistry of the cyclohexane (B81311) ring plays a critical role in determining the feasibility and outcome of these pathways.

Dehydration Mechanisms (E1/E2 Considerations)

The acid-catalyzed dehydration of this compound is a primary pathway for forming an alkene. This transformation involves the elimination of a water molecule from the cyclohexyl ring and can proceed through either an E1 (Elimination, unimolecular) or E2 (Elimination, bimolecular) mechanism. chemistrysteps.comlibretexts.org The specific pathway is dependent on reaction conditions such as acid strength, temperature, and the nature of the solvent. acs.orglibretexts.org

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. study.comstudy.comumass.edu

E1 Mechanism : Following protonation, the water molecule departs, forming a secondary carbocation intermediate at C1 of the cyclohexane ring. libretexts.orglibretexts.org This step is the rate-determining step. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (a beta-hydrogen), leading to the formation of a double bond. study.com Given that this compound is a secondary alcohol, the E1 pathway is generally favored, especially at higher temperatures. chemistrysteps.comacs.org

E2 Mechanism : In the E2 mechanism, the abstraction of a beta-hydrogen by a base occurs simultaneously with the departure of the leaving group. chemistrysteps.com This is a concerted, one-step process. For the E2 mechanism to occur in a cyclohexane system, the beta-hydrogen and the leaving group must be in an anti-periplanar (diaxial) conformation. This stereochemical requirement can limit the feasibility of the E2 pathway depending on the conformational preferences of the substituted cyclohexane ring. reddit.com While less common for secondary alcohols under acidic dehydration conditions, it can become competitive under specific circumstances. acs.org

Table 1: Comparison of E1 and E2 Dehydration Mechanisms for this compound
FeatureE1 MechanismE2 Mechanism
Rate Determining StepUnimolecular: Formation of carbocationBimolecular: Concerted departure of leaving group and proton abstraction
IntermediateSecondary carbocationNone (concerted transition state)
StereochemistryNo specific requirement for leaving group/proton orientationRequires anti-periplanar (diaxial) arrangement of H and -OH2+
Favored byWeaker bases, polar protic solvents, higher temperaturesStrong, non-hindered bases, specific stereoisomers
Potential Side ReactionsCarbocation rearrangementsFewer rearrangements

Ring-Opening and Rearrangement Processes

The formation of a carbocation intermediate in the E1 dehydration pathway opens the possibility for molecular rearrangements. youtube.com In the case of the carbocation formed from this compound, a 1,2-hydride shift from an adjacent carbon atom could lead to a more stable carbocation, if such a position exists. youtube.comyoutube.com For instance, if the initial secondary carbocation can rearrange to a tertiary position (which is not possible in this specific molecule without breaking the ring), it would do so rapidly. Ring expansion or contraction is also a possibility in carbocation chemistry, although typically less favored than hydride or alkyl shifts.

Under more forcing conditions, such as high heat and pressure, cleavage of the C-C bonds within the cyclohexanol ring could occur, leading to ring-opened products. However, these are generally considered side reactions rather than primary synthetic pathways.

Derivatization and Functionalization Strategies for 1 2 Aminoethyl Cyclohexanol

Amine Functional Group Derivatization

The primary amine group in 1-(2-aminoethyl)cyclohexanol is a potent nucleophile, making it a primary site for various derivatization reactions.

Amide Synthesis: One of the most fundamental derivatizations of the primary amine is its conversion to an amide. This is typically achieved through nucleophilic acyl substitution, where the amine reacts with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.com The reaction proceeds readily, forming a stable amide bond. This method allows for the introduction of a wide variety of acyl groups, thereby modifying the chemical properties of the parent molecule. The general reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com

Carbamate (B1207046) Formation: Carbamates are another important class of derivatives accessible from the amine group. These can be synthesized by reacting the amine with chloroformates or by the coupling of an amine with carbon dioxide and an organic electrophile. google.com The reaction with CO2 is particularly noteworthy as it can proceed under mild conditions. In this process, the amine reacts reversibly with CO2 to form a carbamic acid, which can then be trapped or further reacted to yield the final carbamate product. mdpi.com This strategy is not only efficient but also aligns with principles of green chemistry by utilizing an abundant C1 feedstock. ntnu.no

Table 1: Examples of Amide and Carbamate Derivatives of this compound
ReagentDerivative TypeProduct Name
Acetyl ChlorideAmideN-(2-(1-hydroxycyclohexyl)ethyl)acetamide
Benzoyl ChlorideAmideN-(2-(1-hydroxycyclohexyl)ethyl)benzamide
Ethyl ChloroformateCarbamateEthyl (2-(1-hydroxycyclohexyl)ethyl)carbamate
Phenyl IsocyanateCarbamate (via Urea)1-(2-(1-hydroxycyclohexyl)ethyl)-3-phenylurea

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. ekb.eg This condensation reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). orientjchem.orgresearchgate.net The reaction is generally reversible. The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes often exhibiting higher stability due to conjugation. orientjchem.org This derivatization is a powerful tool for introducing diverse aryl and alkyl substituents onto the molecule.

Table 2: Examples of Schiff Base Derivatives of this compound
Carbonyl CompoundProduct Name
Benzaldehyde(E)-1-(2-((benzylidene)amino)ethyl)cyclohexanol
Salicylaldehyde (B1680747)2-(((E)-(2-(1-hydroxycyclohexyl)ethyl)imino)methyl)phenol
Acetone1-(2-((propan-2-ylidene)amino)ethyl)cyclohexanol
Cinnamaldehyde(E)-1-(2-(((E)-3-phenylallylidene)amino)ethyl)cyclohexanol

Hydroxyl Functional Group Derivatization

The primary hydroxyl group on the cyclohexanol (B46403) ring provides another site for functionalization, primarily through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. organic-chemistry.org Alternative acid-catalyzed methods, for instance using 1,2-dimethoxyethane (B42094) as an etherifying agent, can also be employed for the synthesis of methyl ethers. rsc.org These strategies allow for the introduction of various alkyl or aryl groups, transforming the polar hydroxyl group into a less polar ether linkage.

Esterification: Esterification of the hydroxyl group is a common transformation, typically achieved by reacting this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride). semanticscholar.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method. The use of more reactive acylating agents like acyl chlorides or anhydrides often provides higher yields under milder conditions. libretexts.org This reaction attaches an acyl group to the oxygen atom, significantly altering the steric and electronic properties of the molecule.

Table 3: Examples of Ether and Ester Derivatives of this compound
ReagentDerivative TypeProduct Name
Methyl Iodide (with base)Ether1-(2-aminoethyl)-1-methoxycyclohexane
Benzyl Bromide (with base)Ether1-(benzyloxy)-1-(2-aminoethyl)cyclohexane
Acetic AnhydrideEster(1-(2-aminoethyl)cyclohexyl) acetate
Propionyl ChlorideEster(1-(2-aminoethyl)cyclohexyl) propionate

Multi-functionalization and Selective Derivatization in Complex Systems

The presence of two distinct functional groups in this compound introduces the challenge and opportunity of chemoselectivity. jst.go.jp The relative nucleophilicity of the amine and hydroxyl groups dictates the outcome of reactions with electrophiles. Generally, the primary amine is a stronger nucleophile than the primary alcohol. Consequently, in reactions with reagents like acyl chlorides under neutral or basic conditions, acylation will preferentially occur at the nitrogen atom.

To achieve selective derivatization of the hydroxyl group, the more reactive amine group must first be protected. Common amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are often installed as carbamates. mdpi.com Once the amine is protected, the hydroxyl group can be selectively functionalized via esterification or etherification. Following the desired modification of the hydroxyl group, the protecting group on the amine can be removed under specific conditions (e.g., acid treatment for Boc), revealing the free amine and completing the selective O-functionalization.

Conversely, achieving selective N-derivatization is often more straightforward due to the inherent higher reactivity of the amine. However, for certain transformations, protection of the hydroxyl group may still be necessary to prevent unwanted side reactions.

Retrosynthetic Analysis Applied to 1 2 Aminoethyl Cyclohexanol Scaffolds

Foundational Principles of Retrosynthetic Analysis

The core of retrosynthetic analysis lies in a few foundational principles that guide the disconnection process. The primary goal is to simplify the target molecule's structure by disconnecting bonds that correspond to reliable and high-yielding chemical reactions. scripps.edu This deconstruction leads to idealized fragments called synthons , which are charged species representing the reactive character of a potential starting material. lkouniv.ac.inyoutube.com Since synthons are not actual reagents, they are conceptually converted into synthetic equivalents , which are real chemical compounds that can be used in the laboratory to effect the desired transformation. lkouniv.ac.in

Key guiding principles in this process include:

Disconnection at Heteroatoms: Bonds between carbon and a heteroatom (like oxygen or nitrogen) are often strategic points for disconnection because these bonds are readily formed through well-established reactions. scripps.edu

Functional Group Interconversion (FGI): Sometimes, a direct disconnection is not feasible. In such cases, a functional group in the target molecule can be conceptually changed into another group that facilitates a logical disconnection. lkouniv.ac.in For example, an amine might be retrosynthetically derived from a nitro group or a nitrile, as these can be readily reduced in the forward synthesis.

Simplification: Each retrosynthetic step should lead to a significant simplification of the molecular structure, ideally breaking the target into smaller, more manageable precursors. scripps.edu

Recognition of Key Patterns: Experienced chemists recognize structural motifs that point to specific, powerful bond-forming reactions, such as the cyclohexene (B86901) ring suggesting a Diels-Alder reaction. lkouniv.ac.in

Key Disconnection Strategies for Cyclohexanol (B46403) and Aminoethyl Linkages

For the target molecule, 1-(2-Aminoethyl)cyclohexanol, the key structural features are the tertiary alcohol on a cyclohexane (B81311) ring and the primary amine at the end of a two-carbon chain attached to the same carbon as the hydroxyl group. This arrangement suggests several logical points for disconnection.

The most apparent C-C bond for disconnection is the one linking the cyclohexyl ring to the aminoethyl side chain. This bond connects the carbon atom bearing the hydroxyl group (C1 of the ring) to the ethyl chain.

A primary retrosynthetic strategy for tertiary alcohols involves disconnecting one of the carbon-carbon bonds attached to the carbinol carbon (the carbon bearing the -OH group). libretexts.orgoregonstate.edu This disconnection leads to a ketone and a carbon-based nucleophile. In this case, disconnecting the bond between the ring and the side chain generates a cyclohexanone (B45756) synthon (an electrophile) and a 2-aminoethyl anion synthon (a nucleophile).

Target Molecule: this compound

Key Disconnection: The C1(ring)-C1(chain) bond.

Synthons Generated:

Cyclohexanone (electrophilic synthon)

⁻CH₂CH₂NH₂ (nucleophilic 2-aminoethyl anion synthon)

Finding a suitable synthetic equivalent for the 2-aminoethyl anion can be challenging due to the acidity of the N-H protons. A common strategy involves using a protected amine or a precursor functional group. For instance, an organometallic reagent derived from a protected 2-haloethylamine or using acetonitrile (B52724) (CH₃CN) as a precursor, where the nitrile group is later reduced to the amine, are viable approaches.

DisconnectionSynthon (Electrophile)Synthon (Nucleophile)Synthetic Equivalent (Electrophile)Synthetic Equivalent (Nucleophile)
C(ring)-C(chain) Cyclohexanone cation2-Aminoethyl anionCyclohexanoneGrignard reagent from N-protected 2-bromoethylamine (B90993) (e.g., BrCH₂CH₂N(SiMe₃)₂) or the anion of acetonitrile followed by nitrile reduction.

Carbon-Nitrogen (C-N) Disconnection: A C-N disconnection is not a direct bond-breaking step in the main carbon skeleton of this compound itself but is often considered as part of a Functional Group Interconversion (FGI) strategy. The primary amine can be retrosynthetically traced back to a more stable or synthetically convenient functional group. A highly effective strategy is to consider the amine as the product of a nitrile (-C≡N) reduction. google.comgoogle.com

FGI Transform: Amine ← Nitrile

Retrosynthetic Precursor: 1-(2-Cyanoethyl)cyclohexanol

Forward Reaction: Reduction of the nitrile using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). google.com

This FGI approach simplifies the synthesis by allowing the use of a cyanide anion (⁻CN) as a nucleophile in the C-C bond-forming step, which is a common and effective strategy.

Carbon-Oxygen (C-O) Disconnection: The C-O bond of the tertiary alcohol is intrinsically linked to the C-C disconnection strategy. The formation of this bond in the forward synthesis is typically the result of a nucleophilic attack on the carbonyl carbon of a ketone (cyclohexanone), followed by protonation. Therefore, the C-O disconnection is part of the same retrosynthetic step that breaks the C-C bond adjacent to the carbinol carbon. libretexts.orgoregonstate.edu

Alternatively, one could envision a different C-C disconnection where the nucleophile is cyanide attacking an epoxide.

Alternative Retrosynthesis:

FGI (Amine ← Nitrile): this compound ⇒ 1-(Cyanomethyl)cyclohexanol

C-O and C-C Disconnection: 1-(Cyanomethyl)cyclohexanol ⇒ Cyclohexene oxide + Cyanide anion (⁻CN)

This pathway involves the ring-opening of an epoxide with a cyanide nucleophile, which would then be followed by the reduction of the nitrile to form the final product.

Functional Group Interconversions and Transpositions in Synthetic Design

Functional Group Interconversion (FGI) is a pivotal strategy that allows for the conversion of one functional group into another, often to facilitate a key bond-forming step or to avoid protecting group chemistry. lkouniv.ac.infiveable.me

In the synthesis of this compound, the most significant FGI is the transformation of a nitrile into a primary amine.

Target Functional Group: Primary Amine (-NH₂)

Precursor Functional Group: Nitrile (-C≡N)

Rationale: The nitrile group is an excellent precursor for a primary amine containing an additional carbon atom. The cyanide ion is a potent carbon nucleophile, making it ideal for forming the key C-C bond by attacking an electrophilic carbon, such as the carbonyl of cyclohexanone. The subsequent reduction is a well-established and high-yielding reaction.

This FGI strategy is demonstrated in the synthesis of related pharmaceutical intermediates, where a cyano-substituted cyclohexanol is reduced to the corresponding aminoethyl derivative. google.comgoogle.com

Target GroupPrecursor GroupForward Reaction Reagent(s)Retrosynthetic Transform
Primary Amine (-CH₂NH₂)Nitrile (-CN)1. LiAlH₄, 2. H₂O or H₂/Raney NiFGI
Tertiary Alcohol (-C-OH)Ketone (C=O)Organometallic reagent (e.g., R-MgBr) followed by H₃O⁺C-C Disconnection
Primary Amine (-NH₂)Azide (-N₃)H₂/Pd-C or LiAlH₄FGI

By combining these retrosynthetic principles, a logical synthetic plan for this compound emerges. A plausible route would involve the reaction of cyclohexanone with the anion of a protected 2-carbon synthon (like acetonitrile) to form the C-C bond and the tertiary alcohol precursor in one step, followed by an FGI step (nitrile reduction) to reveal the primary amine.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Aminoethyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.

For 1-(2-Aminoethyl)cyclohexanol, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. The chemical environment of each proton and carbon atom influences its resonance frequency, resulting in a characteristic spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the aminoethyl side chain. The protons on the carbon bearing the hydroxyl group (C1-H) are absent as it's a quaternary carbon. The protons of the ethyl group (-CH₂-CH₂-NH₂) would appear as two distinct multiplets. The ten protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm. stackexchange.com The protons on the ethyl chain, being closer to the electronegative nitrogen and oxygen atoms, would be deshielded and appear at a higher chemical shift. The two protons adjacent to the amino group (-CH₂-NH₂) are expected to resonate further downfield than the two protons adjacent to the ring (-CH₂-C(OH)). The protons of the primary amine (-NH₂) and the alcohol (-OH) would appear as broad singlets, and their chemical shifts can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct carbon signals are anticipated. The quaternary carbon atom bonded to the hydroxyl group (C1) would appear significantly downfield, typically in the range of 70-80 ppm, due to the deshielding effect of the oxygen atom. bmrb.io The carbons of the ethyl side chain would also be distinct, with the carbon adjacent to the nitrogen appearing around 40-50 ppm. The five CH₂ groups of the cyclohexane ring would show signals in the aliphatic region, generally between 20-40 ppm. libretexts.org The exact chemical shifts are influenced by their spatial relationship to the hydroxyl group.

Predicted NMR Data for this compound

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
Cyclohexane-H (10H)1.0 - 2.0MultipletC1 (C-OH)70 - 80
-CH₂-C(OH)- (2H)~2.5 - 2.8Triplet-CH₂-C(OH)-45 - 55
-CH₂-NH₂ (2H)~2.9 - 3.2Triplet-CH₂-NH₂40 - 50
-NH₂ (2H)Variable (Broad)SingletCyclohexane-C20 - 40
-OH (1H)Variable (Broad)Singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 143. As the compound contains an odd number of nitrogen atoms, this molecular ion peak will have an odd integer mass, consistent with the Nitrogen Rule. libretexts.org

The molecule is expected to undergo characteristic fragmentation pathways for alcohols and amines. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway.

Loss of an ethylamine (B1201723) radical (•CH₂CH₂NH₂) from the molecular ion would result in a fragment ion at m/z 99, corresponding to the cyclohexanol (B46403) cation.

Cleavage of the bond between the ring and the ethyl group would lead to the formation of a resonance-stabilized iminium ion [CH₂NH₂]⁺ at m/z 30, which is a characteristic fragment for primary amines.

Dehydration: Alcohols frequently lose a molecule of water (18 amu) under EI conditions. libretexts.orglibretexts.org This would lead to a peak at m/z 125 (M-18).

Ring Fragmentation: The cyclohexyl ring itself can fragment, often through the loss of ethene (28 amu), leading to a variety of smaller fragment ions. msu.edu A base peak at m/z 57 is characteristic for cyclohexanol, which arises from complex ring cleavage. reddit.com

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment IonFragmentation Pathway
143[C₈H₁₇NO]⁺Molecular Ion (M⁺)
125[C₈H₁₅N]⁺Loss of H₂O (Dehydration)
99[C₆H₁₁O]⁺α-cleavage (Loss of •CH₂CH₂NH₂)
57[C₄H₉]⁺Cyclohexane ring fragmentation
44[CH₂CH₂NH₂]⁺α-cleavage (charge retained on side chain)
30[CH₂NH₂]⁺α-cleavage at C-C bond of ethyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com For this compound, the key functional groups are the hydroxyl (-OH), the primary amine (-NH₂), and the aliphatic C-H and C-C bonds of the skeleton.

O-H and N-H Stretching: The IR spectrum is expected to show a broad, strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. brainly.com In the same region, the N-H stretching of the primary amine will appear as two sharp peaks (symmetric and asymmetric stretches), which might be superimposed on the broad O-H band. ucla.edu

C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring and ethyl side chain. brainly.com

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong absorption band around 1590-1650 cm⁻¹. udel.edu

C-O Stretching: A strong band corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the fingerprint region, typically around 1150 cm⁻¹. vscht.cz

C-N Stretching: The C-N stretching vibration usually appears as a medium to weak band in the 1020-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H and other polar bond vibrations are often weak in Raman spectra, the C-H and C-C backbone vibrations of the cyclohexane ring are typically strong and well-defined, providing a clear fingerprint of the aliphatic structure. ustc.edu.cn

Predicted Vibrational Spectroscopy Data

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3500Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium (two bands)
C-H (Aliphatic)Stretching2850 - 2960Strong
N-H (Amine)Bending (Scissoring)1590 - 1650Medium-Strong
C-O (Alcohol)Stretching~1150Strong
C-N (Amine)Stretching1020 - 1250Weak-Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the current date, a crystal structure for this compound does not appear to be publicly available. However, if a suitable single crystal of the compound were grown and analyzed, X-ray diffraction would provide invaluable structural details.

The analysis would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. It would definitively show the orientation of the aminoethyl and hydroxyl substituents, whether they are in axial or equatorial positions. Furthermore, X-ray crystallography would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Given the presence of both hydroxyl and amino groups, which are excellent hydrogen bond donors and acceptors, extensive intermolecular hydrogen bonding would be expected to be a dominant feature of the crystal packing. This would involve O-H···N, N-H···O, and N-H···N interactions, creating a complex three-dimensional network. This detailed structural information is crucial for understanding the physical properties of the compound and its potential interactions with other molecules.

Theoretical and Computational Chemistry Studies of 1 2 Aminoethyl Cyclohexanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. For 1-(2-Aminoethyl)cyclohexanol, these calculations, typically employing Density Functional Theory (DFT), would provide a detailed picture of the electron distribution and orbital energies.

Analysis of the electronic structure would involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO indicates its electron-accepting capability. For this compound, the HOMO is expected to be localized around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometry. Mapping the PES for this compound would be crucial for identifying all stable conformations (local minima) and the transition states that connect them.

Due to the flexibility of the cyclohexane (B81311) ring and the aminoethyl side chain, this compound can exist in several conformations. The primary conformations would involve the chair form of the cyclohexane ring with the 1-(2-Aminoethyl) and hydroxyl groups in either axial or equatorial positions. Further complexity is introduced by the rotational freedom of the C-C and C-N bonds in the aminoethyl side chain. A thorough PES mapping would calculate the relative energies of these different conformers to determine the most stable, lowest-energy structures. This would reveal, for instance, whether conformations that allow for intramolecular hydrogen bonding between the amino and hydroxyl groups are energetically favored.

Building upon the potential energy surface map, reaction pathway analysis would investigate the mechanisms of chemical reactions involving this compound. This involves identifying the lowest energy path connecting reactants to products, which proceeds through one or more transition states.

For example, a computational study might explore the mechanism of a dehydration reaction, where the hydroxyl group is eliminated to form an alkene, or a cyclization reaction involving the amino group. The geometry of the transition state for such a reaction would be located on the PES, and its energy would determine the activation energy of the reaction. By analyzing the vibrational frequencies of the transition state structure, researchers can confirm that it represents the correct saddle point on the PES leading to the desired products.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent like water to mimic realistic conditions.

These simulations would provide a detailed understanding of the conformational flexibility of the molecule. For instance, an MD trajectory would show the flipping of the cyclohexane ring between different chair conformations and the rotation of the aminoethyl side chain. By analyzing the trajectory, the relative populations of different conformers at a given temperature can be determined, providing a more dynamic picture than the static energy calculations from PES mapping. MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, these predictions would be a valuable tool for its characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule in its most stable conformation, a theoretical IR spectrum can be generated. The predicted frequencies for the O-H and N-H stretching vibrations, for example, would be sensitive to intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are also possible. These calculations are highly dependent on the molecular geometry and electronic environment of each nucleus, making them a powerful tool for confirming the predicted lowest-energy conformation of this compound.

Due to the absence of specific published research data for this compound, representative data tables for the above-mentioned computational studies cannot be provided at this time. Such tables would typically include relative energies of different conformers, key geometrical parameters, vibrational frequencies, and NMR chemical shifts.

Coordination Chemistry and Ligand Development from 1 2 Aminoethyl Cyclohexanol Derivatives

Design and Synthesis of Amino Alcohol-Based Ligands

The design of ligands derived from 1-(2-Aminoethyl)cyclohexanol can be tailored to achieve specific coordination properties, such as denticity, chelate ring size, and steric hindrance, which in turn influence the geometry and stability of the resulting metal complexes. The primary amine and the hydroxyl group are the key coordination sites.

Modification of the Amino Group: The primary amine group can be readily modified to introduce additional donor atoms, thereby increasing the ligand's denticity. For instance, reaction with aldehydes or ketones can yield Schiff base ligands with an imine nitrogen as an additional coordination site. nih.govrsc.org Such reactions are typically carried out by refluxing the amino alcohol with the desired carbonyl compound in an appropriate solvent like ethanol. jchemlett.com The resulting Schiff base ligands can be bidentate (N,O), tridentate (N,N',O), or even higher, depending on the nature of the carbonyl precursor. For example, condensation with salicylaldehyde (B1680747) would produce a tridentate N,N',O ligand.

Modification of the Hydroxyl Group: While the tertiary alcohol is generally a weaker coordinating group than the primary amine, its oxygen atom can participate in coordination, especially with hard metal ions. The hydroxyl group can also be deprotonated to form an alkoxide, which is a stronger donor.

Introduction of Other Functional Groups: Further functionalization of the cyclohexane (B81311) ring or the ethyl chain can introduce other donor groups, leading to polydentate ligands with specific properties. For example, ether or thioether functionalities could be incorporated to create ligands with mixed hard-soft donor atom characteristics.

A general synthetic approach to create a simple Schiff base ligand from this compound is depicted below:

General synthetic scheme for a Schiff base ligand from this compoundA representative synthetic scheme for the formation of a Schiff base ligand from this compound and a generic aldehyde (R-CHO).

The synthesis of more complex ligands can be achieved through multi-step reactions. For instance, the synthesis of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine has been reported from the reaction of cyclopentene (B43876) oxide with ethylenediamine, showcasing a method that could be adapted for cyclohexanol (B46403) derivatives. nih.gov

Metal Complexation Behavior and Coordination Geometries

Ligands derived from this compound are expected to act as chelating agents, forming stable ring structures with metal ions. The coordination behavior will be influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the steric bulk of the cyclohexyl group.

Bidentate Coordination: The parent molecule, this compound, can act as a bidentate ligand, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a five-membered chelate ring. This mode of coordination is common for amino alcohols.

Tridentate and Higher Coordination: Schiff base derivatives can exhibit higher denticities. For example, a ligand formed with salicylaldehyde would likely coordinate in a tridentate fashion through the imine nitrogen, the phenolic oxygen, and the alcoholic oxygen. The coordination of Schiff base ligands often involves the donation of electrons from the nitrogen to the empty d-orbitals of the metal atom. nih.gov

Common Coordination Geometries: Based on studies of similar amino alcohol and Schiff base complexes, several coordination geometries can be anticipated for metal complexes with this compound derivatives. These include:

Tetrahedral: For metal ions like Co(II) and Zn(II) with a 1:2 metal-to-ligand ratio.

Square Planar: Often observed for Ni(II) and Cu(II) complexes.

Octahedral: Possible with smaller metal ions and less sterically demanding derivatives of the ligand, or when solvent molecules or other co-ligands are also coordinated.

Theoretical studies on transition metal-histidine complexes have shown that both bidentate and tridentate coordination can lead to various geometries, including distorted octahedral, which could also be expected for complexes of this compound derivatives. nih.govresearchgate.net

Below is a table summarizing the expected coordination behavior of ligands derived from this compound with various metal ions, based on general principles and data from analogous systems.

Metal IonExpected Coordination GeometryPotential Ligand to Metal RatioNotes
Cu(II)Square Planar, Distorted Octahedral1:1, 1:2Often exhibits Jahn-Teller distortion.
Ni(II)Square Planar, Octahedral1:1, 1:2The geometry can be sensitive to the ligand field strength.
Co(II)Tetrahedral, Octahedral1:1, 1:2Can exist in both high-spin and low-spin states.
Zn(II)Tetrahedral1:2As a d¹⁰ ion, it does not have ligand field stabilization energy.
Fe(III)Octahedral1:2Typically forms high-spin complexes.

This table is predictive and based on the general coordination chemistry of amino alcohol and Schiff base ligands.

Stability and Reactivity of Metal-Ligand Complexes

The stability and reactivity of metal complexes with ligands derived from this compound are governed by thermodynamic and kinetic factors.

Thermodynamic Stability: The thermodynamic stability of a complex is a measure of the extent to which the complex will form at equilibrium and is quantified by the stability constant (β). wikipedia.org Several factors influence the stability of these complexes:

The Chelate Effect: As chelating ligands, derivatives of this compound are expected to form more stable complexes than their monodentate analogues due to the favorable entropy change upon chelation. wikipedia.org

Nature of the Metal Ion: The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Ligand Basicity: The basicity of the donor atoms (nitrogen and oxygen) influences the strength of the metal-ligand bond. More basic donor atoms generally form more stable complexes.

Steric Hindrance: The bulky cyclohexyl group can introduce steric strain, which may decrease the stability of the complex compared to less hindered analogues.

The stability constants of metal complexes can be determined experimentally using techniques such as potentiometric titration. For example, studies on lead(II) complexes with 1-(aminomethyl)cyclohexane acetic acid, a structurally related ligand, have determined their stability constants potentiometrically. researchgate.net

The following table provides hypothetical stability constants for 1:1 complexes of a bidentate this compound ligand with various divalent metal ions, based on trends observed for similar amino alcohol ligands.

Metal IonLog K₁ (Hypothetical)
Cu(II)8.5
Ni(II)7.2
Co(II)6.5
Zn(II)6.3
Fe(II)5.8
Mn(II)4.9

These values are illustrative and intended to show the expected trend based on the Irving-Williams series.

Reactivity of Metal-Ligand Complexes: The reactivity of these complexes will depend on the nature of both the metal center and the ligand.

Ligand-Centered Reactions: The coordinated ligand can undergo reactions, and its reactivity may be altered upon coordination. For example, the imine bond in a Schiff base ligand can be susceptible to hydrolysis or hydrogenation.

Metal-Centered Reactions: The metal ion in the complex can participate in redox reactions or act as a catalyst. The coordination environment provided by the ligand can modulate the redox potential of the metal ion and its catalytic activity. For instance, metal complexes with redox-active ligands can participate in multi-electron transfer reactions. mdpi.com

Catalytic Applications of 1 2 Aminoethyl Cyclohexanol and Its Derivatives

Applications in Organic Transformations

The presence of the aminoethyl group in 1-(2-aminoethyl)cyclohexanol could potentially influence this reaction in several ways. The amino group could be protonated under acidic conditions, which might affect the stability of the carbocation intermediate. Furthermore, intramolecular reactions could be possible, where the amino group participates in the reaction mechanism, potentially leading to different products than simple dehydration.

Catalysts for the intramolecular dehydration of amino alcohols have been developed to promote the formation of cyclic amines, such as aziridines. These catalysts are designed to have high selectivity and reduce side reactions like intermolecular dehydration and dehydrogenation. A catalyst composed of titanium, phosphorus, boron, and alkali/alkaline-earth metals has been patented for the intramolecular dehydration of various amino alcohols. This suggests that with the appropriate catalyst, this compound could potentially be converted to a spirocyclic amine.

ReactantCatalystProductKey Findings
General Amino AlcoholsTi, P, B, alkali/alkaline-earth metal compositeCyclic Amines (e.g., Aziridines)The catalyst promotes intramolecular dehydration with high selectivity at low temperatures, minimizing side reactions.
2-MethylcyclohexanolPhosphoric Acid1-Methylcyclohexene, 3-MethylcyclohexeneIllustrates the standard acid-catalyzed E1 dehydration mechanism for cyclohexanol (B46403) derivatives.

The amino alcohol functionality is a key feature in ligands for a variety of metal-catalyzed oxidation and reduction reactions. The ability of the amino and hydroxyl groups to coordinate with a metal center can enhance catalytic activity and selectivity.

Oxidations:

The oxidation of cyclohexanol to cyclohexanone (B45756) is an industrially significant reaction. Research has shown that iron(III) complexes with amino-acid-derived ligands can effectively catalyze the microwave-assisted oxidation of cyclohexanol with high yields and selectivity. While these ligands are not this compound, the use of amino-functionalized ligands demonstrates their potential in this type of transformation. It is plausible that this compound or its derivatives could act as ligands in similar catalytic systems for the oxidation of alcohols.

Furthermore, copper-catalyzed aerobic oxidation of amino alcohols has been explored. The presence of the amino group can influence the reaction, and catalyst systems like Cu/AZADO have been used for the oxidation of amino alcohol precursors in the synthesis of natural products.

Reductions:

The reductive amination of cyclohexanone is a common method for the synthesis of cyclohexylamine. Bimetallic catalysts, such as Rh-Ni supported on silica, have shown high conversion rates and selectivity for this reaction. Although this compound is not directly involved as a catalyst here, this reaction highlights the importance of catalytic methods in the synthesis of amino-cyclohexyl compounds.

In asymmetric reductions, chiral amino alcohols are widely used as ligands. For example, the ruthenium-catalyzed asymmetric hydrogenation of 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) has been used to synthesize chiral amino alcohols with high enantioselectivity. This underscores the potential of chiral derivatives of this compound to act as ligands in similar enantioselective reduction reactions.

TransformationReactantCatalyst SystemProductKey Findings
OxidationCyclohexanolIron(III) complexes with 3-amino-2-pyrazinecarboxylateCyclohexanoneAchieved almost quantitative yields with high selectivity under microwave irradiation. mdpi.com
OxidationAmino alcohol precursorsCuI/AZADONatural products (myosmine, (−)-mesembrine)Demonstrates the utility of this system for the aerobic oxidation of amino alcohols.
ReductionCyclohexanoneRh-Ni/SiO₂CyclohexylamineBimetallic catalyst showed higher conversion and selectivity compared to the monometallic catalyst. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(2-Aminoethyl)cyclohexanol, and what factors influence yield optimization?

Methodological Answer:

  • Reactive Distillation : Cyclohexanol derivatives can be synthesized via reactive distillation using formic acid esterification followed by hydrolysis, achieving high conversion rates with minimal catalyst loading .
  • Grignard Reaction : Cyclohexanol derivatives are synthesized by reacting cyclohexanone with organomagnesium reagents (e.g., 4-pentenylmagnesium bromide), yielding ~25% under optimized conditions .
  • Stereospecific Catalysis : Propargylic alcohol intermediates can be hydrogenated to produce stereochemically defined cyclohexanol derivatives, with yields up to 89% using Pd/C catalysts .
  • Key Factors : Reaction time, catalyst loading (e.g., 0.5–2.0 mol%), and solvent polarity critically impact yield and purity.

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular weight and fragmentation patterns, with retention indices calibrated against alkane standards .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, amine) via characteristic absorption bands (e.g., O–H stretch at ~3400 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve stereochemistry and substituent positioning, particularly for cyclohexanol ring protons (δ 1.2–2.0 ppm) and ethylamine side chains (δ 2.5–3.5 ppm) .

Q. What in vitro assays are used to assess the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-norepinephrine uptake inhibition) quantify affinity for adrenergic and serotonin receptors, with IC₅₀ values reported in nM ranges .
  • Functional Antagonism Tests : H3 receptor antagonism is measured via histamine-induced cAMP accumulation in HEK-293 cells, with pA₂ values indicating potency .
  • Cellular Toxicity Screens : MTT assays assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) to establish therapeutic indices .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound derivatives?

Methodological Answer:

  • Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, revealing up to 100-fold differences in receptor binding affinity between (R)- and (S)-isomers .
  • Pharmacological Profiling : In vivo studies in rodent models show that (R)-isomers exhibit higher CNS penetration and longer half-lives (t₁/₂ = 4–6 h) compared to (S)-isomers (t₁/₂ = 1–2 h) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) correlate stereochemistry with binding pocket occupancy in serotonin transporters (SERT), explaining enantioselective efficacy .

Q. What methodologies resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?

Methodological Answer:

  • Metabolic Stability Assays : Liver microsome incubations identify rapid N-demethylation as a key inactivation pathway, explaining reduced in vivo activity despite high in vitro affinity .
  • Blood-Brain Barrier (BBB) Penetration : Parallel artificial membrane permeability assays (PAMPA-BBB) predict CNS bioavailability, with logBB values <0.3 indicating limited brain uptake .
  • Pharmacokinetic Modeling : Compartmental models integrate in vitro IC₅₀ and in vivo clearance rates to optimize dosing regimens (e.g., q.d. vs. b.i.d.) .

Q. What computational models predict the receptor-ligand interactions of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : All-atom MD (e.g., GROMACS) identifies critical hydrogen bonds between the cyclohexanol hydroxyl group and SERT residues (e.g., Tyr-95) .
  • Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models (e.g., CoMFA) correlate substituent electronegativity (e.g., p-methoxy groups) with H3 receptor antagonism (R² = 0.89) .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for methylamino vs. dimethylamino side chains, guiding rational design of high-affinity analogs .

Data Contradiction Analysis

Q. How can conflicting data on enantiomer activity be reconciled in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Crystallographic Validation : X-ray structures of ligand-receptor complexes (PDB: 2OL) reveal steric clashes caused by (S)-isomers in the SERT binding pocket, explaining reduced efficacy .
  • Proteolytic Stability Assays : (R)-isomers show higher resistance to plasma esterases, prolonging systemic exposure and masking in vitro-in vivo discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.